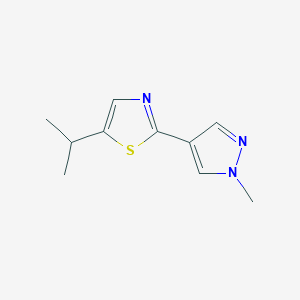![molecular formula C14H19N5O B6631581 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B6631581.png)
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide, also known as AMTB, is a chemical compound that has been widely researched in the field of neuroscience. It is a selective antagonist for the GABA-A receptor, which is a type of receptor that plays a critical role in the central nervous system. The purpose of
Wirkmechanismus
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide acts as a selective antagonist for the GABA-A receptor, which is a type of receptor that plays a critical role in the regulation of inhibitory neurotransmission in the central nervous system. GABA-A receptors are composed of several subunits, and 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide selectively binds to the α2 and α3 subunits. By binding to these subunits, 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide prevents the binding of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. This results in the inhibition of inhibitory neurotransmission, leading to an increase in excitability in the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide depend on the specific receptor subunits that it binds to. By selectively binding to the α2 and α3 subunits of the GABA-A receptor, 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide inhibits inhibitory neurotransmission, leading to an increase in excitability in the central nervous system. This can result in a range of effects, including anticonvulsant activity, anxiogenic effects, and pro-depressive effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide in lab experiments is its selectivity for the α2 and α3 subunits of the GABA-A receptor. This allows researchers to study the specific effects of inhibiting these subunits without affecting other subunits or receptors. However, one limitation of using 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide is that it is not very potent, which can make it difficult to achieve the desired level of inhibition in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide. One potential direction is to investigate its potential therapeutic applications in the treatment of neurological disorders such as anxiety, depression, and epilepsy. Another direction is to study the specific effects of inhibiting the α2 and α3 subunits of the GABA-A receptor in different regions of the central nervous system. Additionally, further research could be done to improve the potency of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide, making it a more effective tool for studying the GABA-A receptor.
Synthesemethoden
The synthesis of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide involves a series of chemical reactions that start with the reaction of 3-(1H-1,2,4-triazol-1-yl)benzaldehyde with 3-bromo-2-methylbutan-1-amine. This reaction yields 3-(1H-1,2,4-triazol-1-ylmethyl)benzylamine, which is then reacted with 2-bromo-N-methylacetamide to produce 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide has been widely studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and epilepsy. It has been found to be a selective antagonist for the GABA-A receptor, which is involved in the regulation of inhibitory neurotransmission in the central nervous system. 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Eigenschaften
IUPAC Name |
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-10(11(2)15)14(20)18-13-5-3-4-12(6-13)7-19-9-16-8-17-19/h3-6,8-11H,7,15H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFYOKMVBDUHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N)C(=O)NC1=CC=CC(=C1)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
![(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)



![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631521.png)
![3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631523.png)

![2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6631563.png)
![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)



